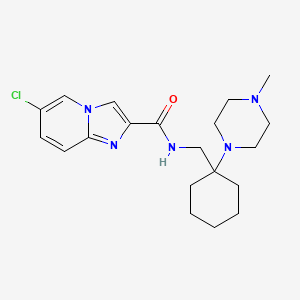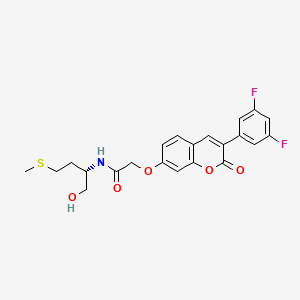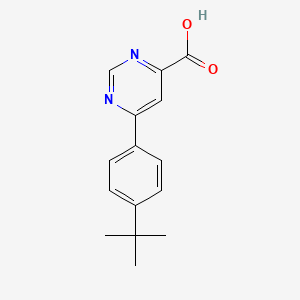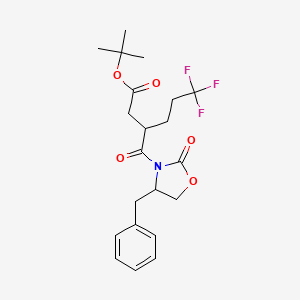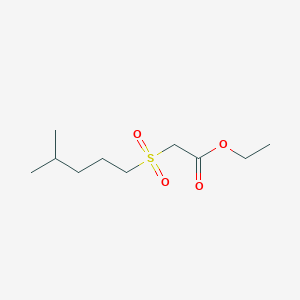![molecular formula C11H16N2O3S B12637146 Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- is a chemical compound with the molecular formula C10H14N2O2S. It is known for its unique structure, which includes a methanesulfonamide group and a cyclopropylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- typically involves the reaction of 4-(1-aminocyclopropyl)-2-methoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the methanesulfonamide group.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted products where the methanesulfonamide group is replaced by the nucleophile.
Applications De Recherche Scientifique
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-
- Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-chlorophenyl]-
- Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-fluorophenyl]-
Uniqueness
Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-7-8(11(12)5-6-11)3-4-9(10)13-17(2,14)15/h3-4,7,13H,5-6,12H2,1-2H3 |
Clé InChI |
FTCOJUCUCXVWJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2(CC2)N)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

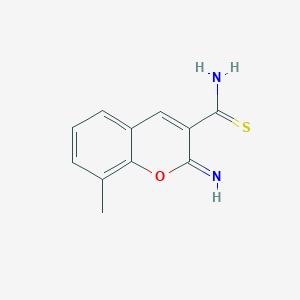
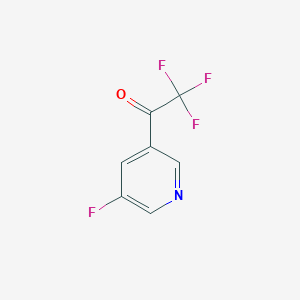


![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
